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Compound of Interest

Compound Name: Amurine

Cat. No.: B8270079

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the isoquinoline
alkaloid, Amurine. The document outlines the expected results from Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, based on its
chemical structure. Detailed experimental protocols are provided for each technique, offering a
comprehensive resource for the characterization of Amurine and related natural products.

Chemical Structure of Amurine

Amurine is a morphinan-type alkaloid with the following chemical structure:

Chemical Formula: C19H19NO4[1] Molecular Weight: 325.36 g/mol [1]
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Figure 1. Chemical Structure of Amurine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental
composition of a compound, as well as gaining structural insights through fragmentation

analysis.

Predicted Mass Spectrum Data

The following table summarizes the expected key peaks in the mass spectrum of Amurine.
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lon Predicted m/z Description

Protonated molecular ion,

providing the accurate mass
[M+H]*+ 326.1387

for molecular formula

determination.

Molecular ion (radical cation),
typically observed in

[M]+ 325.1314 P -y _
techniques like Electron

lonization (EI).[1]

Key fragments resulting from
] ] a-cleavage around the
Fragmentation Fragments Varies ]
nitrogen atom and losses of

functional groups.[2]

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for the analysis of a purified solid sample of
Amurine using High-Resolution Mass Spectrometry (HRMS) with Electrospray lonization (ESI).

o Sample Preparation: Accurately weigh approximately 1 mg of purified Amurine. Dissolve the
sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL
stock solution. Further dilute this solution to a final concentration of 1-10 pg/mL for analysis.

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

e LC-MS Method:
o Column: A C18 reversed-phase column is typically suitable.

o Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
0.1% formic acid (Solvent B).

o Injection Volume: 1-5 pL.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/06%3A_INTERPRETATION/6.05%3A_Amine_Fragmentation
https://www.benchchem.com/product/b8270079?utm_src=pdf-body
https://www.benchchem.com/product/b8270079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8270079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Flow Rate: 0.2-0.5 mL/min.

e Mass Spectrometer Parameters:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Scan Range: m/z 100-1000.
o Capillary Voltage: 3-4 kV.
o Source Temperature: 100-150 °C.

o Data Acquisition: Acquire data in both full scan mode for accurate mass determination and
tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, the protonated
molecular ion ([M+H]*) is selected and fragmented using collision-induced dissociation
(CID).[3]

o Data Analysis: Process the acquired data to determine the accurate mass of the molecular
ion and its fragments. Use this information to confirm the elemental composition and analyze
the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

Predicted Infrared Absorption Data

The table below lists the predicted characteristic IR absorption bands for the functional groups
present in Amurine.
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Wavenumber (cm~?)

Functional Group

Description of Vibration

3050-3010 Aromatic C-H Stretching
2950-2850 Aliphatic C-H Stretching[4][5]
~1680 a,B-Unsaturated Ketone (C=0)  Stretching
1600, 1480 Aromatic C=C Stretching
1250-1200 Aryl Ether (C-O) Stretching
1150-1050 Aliphatic Ether (C-O) Stretching
~2820 N-CHs C-H Stretching
~1040, ~930 Methylenedioxy (-O-CH2-0O-) C-0O Stretching

Experimental Protocol for Infrared Spectroscopy

This protocol describes the analysis of a solid sample of Amurine using a Fourier Transform

Infrared (FTIR) spectrometer with a Potassium Bromide (KBr) pellet.

o Sample Preparation (KBr Pellet Method):

o

oven to remove any moisture.

Thoroughly dry a small amount of spectroscopy-grade KBr (approx. 100-200 mg) in an

o Grind 1-2 mg of the purified Amurine sample into a fine powder using an agate mortar

and pestle.

o Add the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture

thoroughly until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet.[6]

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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[e]

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

(¢]

[¢]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

o Data Analysis: Process the spectrum to identify the absorption bands corresponding to the

various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic
molecule by providing information about the chemical environment, connectivity, and

stereochemistry of the atoms.

Predicted *H NMR Spectral Data (in CDCI3)

The following table presents the predicted chemical shifts () and multiplicities for the protons

in Amurine.
Proton Assignment Predicted & (ppm) Multiplicity
Aromatic H 6.5-7.0 s, d
-O-CH2-0O- 59-6.0 s, d
-OCHs ~3.9 S
Aliphatic H 1.8-35 m, d, t
N-CHs ~2.4 S

Predicted **C NMR Spectral Data (in CDCI3)

This table provides the predicted chemical shifts for the carbon atoms in Amurine.
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Carbon Assignment

Predicted & (ppm)

Carbonyl C (C=0) > 190
Aromatic/Olefinic C 100 - 150
-O-CH2-O- ~101
-OCHs ~56
Aliphatic C 20 - 60
N-CHs ~42

Experimental Protocol for NMR Spectroscopy

This protocol details the acquisition of *H and 3C NMR spectra for Amurine.

e Sample Preparation:

o Weigh 5-10 mg of the purified Amurine sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCIz) in a5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

« Data Acquisition:

o Tune and shim the spectrometer to ensure a homogeneous magnetic field.

o H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a

30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds.

o 13C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the low

natural abundance of 13C, a larger number of scans and a longer experimental time will be
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required compared to *H NMR.[7]

o 2D NMR: To aid in structural elucidation and unambiguous assignment of signals, acquire
two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation).

o Data Analysis: Process the spectra using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Integrate the *H NMR signals to
determine proton ratios and analyze the chemical shifts, multiplicities, and coupling
constants to assign the signals to the respective protons and carbons in the Amurine
structure.

Workflow for Spectroscopic Analysis of Amurine

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a natural product like Amurine using spectroscopic methods.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b8270079?utm_src=pdf-body
https://www.benchchem.com/product/b8270079?utm_src=pdf-body
https://www.benchchem.com/product/b8270079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8270079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Isolation & Purification

Plant Material

l

Solvent Extraction

.

Chromatographic Separation
(e.g., Column, HPLC)

Mass Spectrometry (MS)

Spectroscopic Analysis

Infrared (IR) Spectroscopy

v

NMR Spectroscopy
(1D & 2D)

Structure %lucidation

L

Data Integration & Analysis

¢

Structure Confirmation
of Amurine

Click to download full resolution via product page

Workflow for the isolation and structural elucidation of Amurine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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